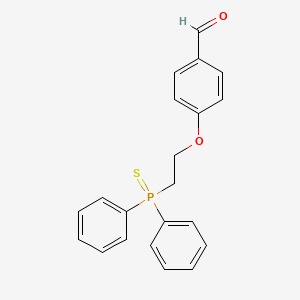
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a diphenylphosphorothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Diphenylphosphorothioyl)ethanol, which is then reacted with 4-formylphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The diphenylphosphorothioyl group can interact with proteins and enzymes, potentially modifying their activity. The benzaldehyde moiety can participate in reactions that form Schiff bases with amines, which can be useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Dimethylamino)ethoxy)benzaldehyde
- 4-(2-(Diisopropylamino)ethoxy)benzaldehyde
- 4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzaldehyde
Uniqueness
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
919992-15-7 |
|---|---|
Fórmula molecular |
C21H19O2PS |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-(2-diphenylphosphinothioylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O2PS/c22-17-18-11-13-19(14-12-18)23-15-16-24(25,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17H,15-16H2 |
Clave InChI |
KPRASHCWDWLDNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


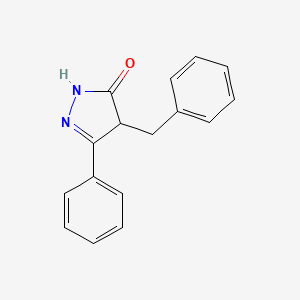
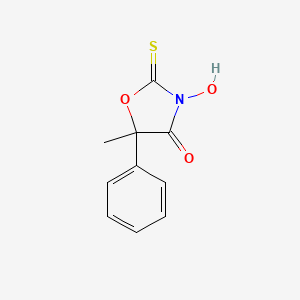
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
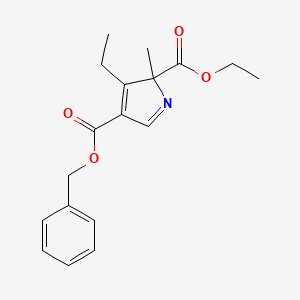

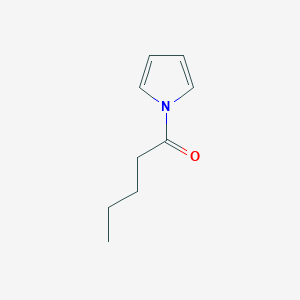
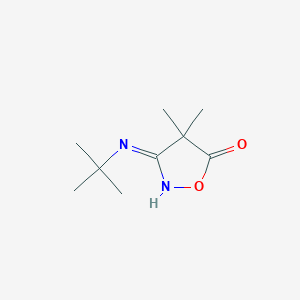

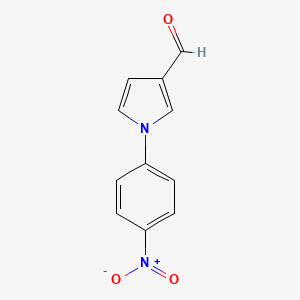
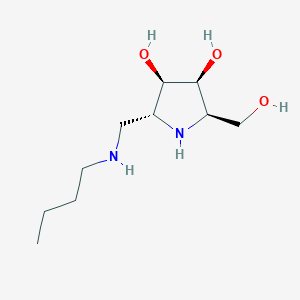
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

